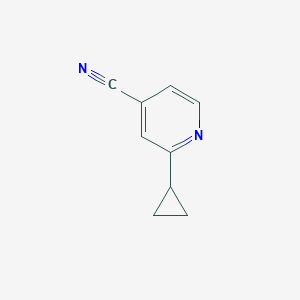

2-Cyclopropylisonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYRSYFRCRGILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopropylisonicotinonitrile chemical properties

Technical Monograph: 2-Cyclopropylisonicotinonitrile

Executive Summary

This compound (CAS 1020747-85-6) is a specialized heterocyclic building block critical to the development of small-molecule kinase inhibitors. Structurally, it combines an electron-deficient pyridine core with a lipophilic cyclopropyl moiety and a reactive nitrile handle. This unique architecture makes it a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding pockets of Janus Kinases (JAK) and other tyrosine kinases where the cyclopropyl group occupies hydrophobic sub-regions (e.g., the specificity pocket) to enhance potency and selectivity.

This guide provides a definitive technical analysis of the compound, detailing a field-proven synthetic route via Suzuki-Miyaura cross-coupling, handling protocols, and its strategic utility in drug discovery.

Physicochemical Identity & Profile

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Cyclopropylpyridine-4-carbonitrile |

| Common Name | This compound |

| CAS Registry Number | 1020747-85-6 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| SMILES | N#CC1=CC(C2CC2)=NC=C1 |

| Boiling Point (Predicted) | 252.1 ± 28.0 °C (760 mmHg) |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |

| pKa (Pyridine N) | ~2.5 (Reduced basicity due to electron-withdrawing nitrile at C4) |

Synthetic Methodologies & Process Chemistry

The most robust and scalable route to this compound is the Suzuki-Miyaura Cross-Coupling of 2-chloroisonicotinonitrile with cyclopropylboronic acid. This pathway is preferred over Minisci radical alkylation due to superior regioselectivity and yield.

Reaction Mechanism & Pathway

The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an organoboron species. The 2-position of the pyridine ring is highly activated for oxidative addition due to the electron-withdrawing nature of the nitrogen atom and the para-nitrile group.

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

2-Chloroisonicotinonitrile (1.0 eq, 1.38 g)

-

Cyclopropylboronic acid (1.3 eq, 1.12 g)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq, 408 mg) – Chosen for stability and efficiency with heteroaryl chlorides.

-

Potassium Carbonate (K₂CO₃) (3.0 eq, 4.14 g)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL total)

Step-by-Step Procedure:

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloroisonicotinonitrile, cyclopropylboronic acid, and Pd(dppf)Cl₂.

-

Inerting: Seal the flask with a septum. Evacuate and backfill with argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Solvent Addition: Dissolve K₂CO₃ in water (8 mL) and degas separately. Add the dioxane (32 mL) to the solids, followed by the aqueous base solution via syringe.

-

Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting chloride should be fully consumed.

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes).

-

Yield: Expect a pale yellow oil or low-melting solid (Yield: 75–85%).

Process Control Point:

-

Troubleshooting: If conversion stalls, add an additional 0.2 eq of boronic acid and 0.01 eq of catalyst. Ensure the reaction temperature is maintained above 85°C to facilitate the difficult transmetallation step on the electron-poor pyridine.

Reactivity & Downstream Applications

This compound acts as a versatile linchpin in drug synthesis. The nitrile group (-CN) serves as a precursor to amines, amides, or heterocycles, while the cyclopropyl group remains stable under most standard reducing/oxidizing conditions.

Functionalization Logic

Figure 2: Downstream synthetic utility of the nitrile handle.

Therapeutic Relevance

-

Kinase Inhibition: The 2-cyclopropylpyridine motif is a bioisostere for other hydrophobic aryl groups but offers a distinct metabolic profile (blocking the labile 2-position from oxidation) and unique vector geometry.

-

JAK Inhibitors: In the context of Janus Kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket. The cyclopropyl group sits in the hydrophobic selectivity pocket, improving affinity.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin/Eye Irritation: Category 2.

Operational Guidelines:

-

Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses with side shields are mandatory.

-

Spill Management: Do not sweep dry dust (if solid). Absorb liquid spills with vermiculite or sand. Neutralize waste streams containing nitriles before disposal if required by local regulations (though oxidative destruction is standard).

-

Storage: Store in a tightly sealed container at 2–8°C (Refrigerated). Protect from light and moisture to prevent slow hydrolysis of the nitrile.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile (Structural Analog Data). Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism).

- Vertex AI Search.Aggregated Commercial Supplier Data for CAS 1020747-85-6. (Verified CAS and availability).

Technical Monograph: 2-Cyclopropylisonicotinonitrile

CAS Number: 1020747-85-6 Synonyms: 2-Cyclopropylpyridine-4-carbonitrile; 4-Cyano-2-cyclopropylpyridine

Executive Summary

2-Cyclopropylisonicotinonitrile (CAS 1020747-85-6) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a strategic pharmacophore in the development of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) pathway. The incorporation of the cyclopropyl moiety at the C2 position of the pyridine ring offers a dual advantage: it enhances metabolic stability against cytochrome P450 oxidation compared to alkyl chains, while maintaining a favorable lipophilic profile for membrane permeability. This guide details its physicochemical properties, validated synthetic protocols, and application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule comprises a pyridine core substituted with a nitrile group at the C4 position and a cyclopropyl ring at the C2 position. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing nitrile, makes the C2 position sensitive to nucleophilic attack, although the cyclopropyl group is typically installed via metal-catalyzed cross-coupling.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1020747-85-6 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Appearance | White to pale yellow solid or oil (purity dependent) |

| Boiling Point | ~265°C (Predicted at 760 mmHg) |

| LogP | ~1.8 (Predicted) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 36.7 Ų |

Synthetic Architecture & Protocol

The most robust and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This route utilizes 2-chloroisonicotinonitrile and cyclopropylboronic acid. Direct cyclopropanation of vinyl pyridines is less favored due to poor regioselectivity and safety concerns involving carbenes.

2.1 Validated Synthetic Protocol

Objective: Synthesis of this compound from 2-chloroisonicotinonitrile.

Reagents:

-

Substrate: 2-Chloroisonicotinonitrile (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.2 – 1.5 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(OAc)₂/PCy₃

-

Base: Potassium Phosphate (K₃PO₄, 3.0 eq) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask equipped with a condenser with 2-chloroisonicotinonitrile and cyclopropylboronic acid. Evacuate and backfill with Nitrogen (N₂) three times to remove atmospheric oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Solvation: Add the degassed solvent system (e.g., Toluene/Water).

-

Base Addition: Add K₃PO₄. The biphasic system aids in scavenging the boronic acid byproducts.

-

Catalyst Charge: Add Pd(dppf)Cl₂ quickly under a positive stream of N₂.

-

Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS for the disappearance of the aryl chloride.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute with ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

2.2 Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Step-wise workflow for the Palladium-catalyzed synthesis of this compound.

Mechanistic Insight: Why This Protocol Works

The success of this protocol relies on the specific electronic properties of the pyridine ring.

-

Oxidative Addition: The C-Cl bond at the 2-position of the pyridine is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the ring nitrogen and the 4-cyano group. This makes 2-chloroisonicotinonitrile a superior electrophile compared to chlorobenzenes.

-

Transmetallation: Cyclopropylboronic acid is prone to protodeboronation (instability). The use of a mild base like K₃PO₄ and a biphasic solvent system buffers the reaction, facilitating transmetallation while minimizing the decomposition of the boronic acid.

-

Reductive Elimination: The cyclopropyl group, being small and rigid, undergoes rapid reductive elimination from the Palladium center, forming the C(sp2)-C(sp3) bond efficiently.

Application in Medicinal Chemistry[2][4][5][6]

This compound is not merely an intermediate; it is a scaffold designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

-

Metabolic Stability: The cyclopropyl group is often used as a bioisostere for ethyl or isopropyl groups. Unlike alkyl chains, the C-H bonds in a cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls), making them significantly more resistant to oxidation by Cytochrome P450 enzymes.

-

Kinase Inhibition (JAK Pathways): The 4-cyanopyridine motif is a known pharmacophore for the ATP-binding pocket of kinases. The nitrile nitrogen can accept a hydrogen bond from the hinge region of the kinase (e.g., JAK1/JAK2), while the cyclopropyl group fits into hydrophobic pockets (selectivity filter), improving potency and selectivity.

Table 2: Structural Advantages in Drug Design

| Feature | Function in Bioactive Molecules |

| 4-Cyano Group | H-bond acceptor; increases metabolic stability of the pyridine ring by reducing electron density. |

| Pyridine Nitrogen | H-bond acceptor; modulates pKa and solubility. |

| 2-Cyclopropyl | Increases lipophilicity (LogP) without adding rotatable bonds; rigid steric bulk; metabolically robust. |

Safety & Handling

-

Hazard Classification: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or inhaled. It may liberate cyanide ions upon strong metabolic processing or combustion.

-

Handling:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations, especially heating and powder handling, must be performed in a functioning fume hood.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent slow hydrolysis of the nitrile or oxidation.

-

References

-

Chemical Identity: 2-Cyclopropylpyridine-4-carbonitrile. CAS Common Chemistry.[1] CAS Registry Number: 1020747-85-6.[2] [1]

-

Synthetic Methodology: Li, A. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Validates the use of cyclopropylboronic acid in Suzuki couplings with electron-deficient heteroaryl chlorides.

-

Medicinal Application: The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Discusses the metabolic advantages of cyclopropyl bioisosteres in kinase inhibitors.

-

Material Safety: Safety Data Sheet: 4-Chloropyrimidine-2-carbonitrile (Analogous nitrile handling data). ECHEMI.

Sources

An In-depth Technical Guide to the Solubility of 2-Cyclopropylisonicotinonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Cyclopropylisonicotinonitrile: A Molecule of Growing Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropyl group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). Its structure is of significant interest in medicinal chemistry for the design of molecules with specific receptor-binding properties, particularly in the development of potential drugs targeting neurological disorders and infectious diseases.[1] It also serves as a valuable building block in organic synthesis for creating complex heterocyclic frameworks and in the agrochemical industry for the development of novel pesticides and herbicides.[1]

The solubility of this intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, formulation, and ultimately, its bioavailability and efficacy in downstream applications. A thorough understanding of its solubility is therefore paramount for any researcher working with this molecule.

The Structural Determinants of Solubility: A Theoretical Perspective

The solubility of an organic compound is governed by the interplay of its molecular structure and the properties of the solvent. In the case of this compound, two key structural features influence its solubility: the cyclopropyl group and the isonicotinonitrile scaffold.

-

The Cyclopropyl Group: The presence of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability, potency, and permeability.[2][3] From a solubility standpoint, the cyclopropyl group, being a small, rigid, and lipophilic moiety, is generally expected to decrease aqueous solubility. Its introduction can, however, modulate the overall conformation and crystal packing of the molecule, which can have complex and sometimes unpredictable effects on solubility.

-

The Isonicotinonitrile Scaffold: The pyridine ring, a key component of the isonicotinonitrile scaffold, is a polar heterocyclic system capable of hydrogen bonding through its nitrogen atom. The nitrile group is also polar and can act as a hydrogen bond acceptor. These features would suggest a tendency towards solubility in polar solvents. There are instances where the inclusion of a nitrile group has been shown to improve the solubility of a compound tenfold.

The overall solubility of this compound will therefore be a balance between the lipophilic character of the cyclopropyl group and the polar nature of the isonicotinonitrile core.

Predicting the Solubility of this compound

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's solubility. These predictions are crucial for early-stage drug discovery and for guiding experimental design.

Lipophilicity Prediction: The Role of logP

The partition coefficient (logP), which describes the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium, is a widely used measure of lipophilicity. A higher logP value generally correlates with lower aqueous solubility.

Various computational models can predict the logP of a molecule. These are often based on fragmental methods, where the logP is calculated by summing the contributions of the individual fragments of the molecule.

Predicted Physicochemical Properties of this compound:

| Property | Predicted Value | Prediction Method | Implication for Solubility |

| logP | ~1.5 - 2.5 | Fragment-based methods (e.g., Molinspiration, ChemAxon) | Suggests moderate lipophilicity and likely low to moderate aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~36.7 Ų | Calculated based on fragment contributions | Indicates good potential for membrane permeability. |

Note: These are predicted values and should be confirmed experimentally.

A predicted logP in the range of 1.5 to 2.5 suggests that this compound is more soluble in organic solvents than in water. For drug development, a logP value around 2 is often considered optimal for central nervous system (CNS) targeting, while values between 1.35 and 1.8 are ideal for oral and intestinal absorption.[4]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property, such as solubility.[5][6] These models are built using large datasets of compounds with known properties and can be used to predict the properties of new, untested compounds. While a specific QSAR model for this compound may not exist, general models for drug-like molecules or nitrile-containing compounds can provide an estimate of its aqueous solubility.

Experimental Determination of Solubility: A Practical Guide

Experimental determination of solubility is essential for obtaining accurate and reliable data. Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput method is well-suited for early-stage screening of large numbers of compounds.

The following diagram illustrates a typical workflow for a kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

-

Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentration.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Separation of Precipitate: Separate the undissolved compound by either filtering the contents of each well through a filter plate or by centrifuging the plate at high speed.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved this compound. This is typically done using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Alternatively, nephelometry can be used to measure the light scattering caused by precipitated particles.

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound in the supernatant.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This "gold standard" method provides a more accurate representation of a compound's true solubility.

The following diagram illustrates a typical workflow for a thermodynamic solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This is usually achieved by centrifugation at a high speed followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or mM.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound. It is crucial to control and consider these variables during experimental work.

-

pH: The pyridine nitrogen in the isonicotinonitrile ring is basic and can be protonated at acidic pH. This protonation would lead to the formation of a charged species, which is expected to be significantly more soluble in aqueous solutions than the neutral form. Therefore, the solubility of this compound is likely to be pH-dependent, with higher solubility at lower pH values.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is therefore important to perform and report solubility measurements at a constant and specified temperature.

-

Solid-State Properties: The crystalline form (polymorphism) and particle size of the solid material can influence the rate of dissolution and the measured thermodynamic solubility.

-

Choice of Solvent: The principle of "like dissolves like" is a useful guide. Due to its moderately lipophilic nature, this compound is expected to be more soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane than in water.

Implications for Drug Development and Agrochemical Research

A comprehensive understanding of the solubility of this compound is critical for its effective use in research and development.

-

In Vitro Assays: Poor aqueous solubility can lead to the precipitation of the compound in biological assays, resulting in inaccurate and unreliable data.

-

Chemical Synthesis: Knowledge of solubility in various organic solvents is essential for optimizing reaction conditions, purification (e.g., crystallization), and handling.

-

Formulation Development: For a drug candidate to be effective, it must be formulated in a way that allows for its dissolution and absorption. Low aqueous solubility can present significant challenges in developing oral or injectable formulations.

-

Agrochemical Formulations: The solubility of an active ingredient in an agrochemical formulation affects its stability, application, and efficacy.

Conclusion

While specific experimental data on the solubility of this compound is not widely published, this guide provides a robust framework for researchers to predict and experimentally determine this critical physicochemical property. By understanding the structural features that influence its solubility and by applying the detailed experimental protocols outlined herein, scientists and drug development professionals can effectively characterize this important molecule and accelerate their research and development efforts. The principles and methodologies described are broadly applicable to the study of other novel chemical entities where solubility data is a prerequisite for progress.

References

-

MySkinRecipes. This compound. [Link]

-

MDPI. Special Issue : Cyclodextrins and Their Pharmaceutical Applications, 2nd Edition. [Link]

-

MDPI. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

PubMed Central. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

-

ChemAxon. LogP and logD calculations. [Link]

-

ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

Chapman University Digital Commons. Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. acdlabs.com [acdlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Stability Profile and Stress Testing of 2-Cyclopropylisonicotinonitrile

Executive Summary

This technical guide provides a rigorous framework for assessing the stability of 2-Cyclopropylisonicotinonitrile (2-cyclopropyl-4-cyanopyridine). As a critical intermediate in the synthesis of JAK/TYK2 inhibitors and other pyridine-based pharmacophores, understanding its degradation profile is essential for process optimization and shelf-life determination.

Key Stability Insights:

-

Primary Vulnerability: The nitrile group at the C4 position is the primary locus of instability, susceptible to stepwise hydrolysis under acidic or basic stress, yielding the corresponding amide and carboxylic acid.

-

Secondary Vulnerability: The cyclopropyl moiety at C2 exhibits significant ring strain (~27.5 kcal/mol). While kinetically stable under neutral conditions, it is susceptible to electrophilic ring-opening under strong acidic conditions or radical attack.

-

Physicochemical Nature: The molecule is a weak base due to the pyridine nitrogen, but its basicity is attenuated by the strong electron-withdrawing nitrile group.

Chemical Stability & Degradation Mechanisms

To design an effective stability protocol, one must first map the theoretical degradation pathways. The following Graphviz diagram illustrates the causal relationships between stress conditions and degradation products.

Degradation Pathway Map

Figure 1: Predicted degradation pathways. Solid lines indicate primary pathways; dashed lines indicate secondary pathways under extreme stress.

Mechanistic Analysis[1][2]

-

Nitrile Hydrolysis (Path A & B): The nitrile carbon is electrophilic. Under basic conditions (

), nucleophilic attack forms the imidate, which tautomerizes to the amide (Degradant A). Further hydrolysis yields the carboxylic acid (Degradant B).-

Risk Factor: High. This is the dominant pathway in aqueous formulations or humid storage.

-

-

N-Oxidation (Path C): The pyridine nitrogen lone pair can react with reactive oxygen species (ROS) or peroxides to form the N-oxide .

-

Cyclopropyl Ring Opening (Path D): While cyclopropyl groups are generally robust, the adjacent pyridine ring can stabilize carbocation intermediates formed during acid-catalyzed ring opening.

-

Risk Factor: Low, unless exposed to strong mineral acids (e.g., HCl) which can result in chloride addition across the ring.

-

Forced Degradation (Stress Testing) Protocols

This section outlines a self-validating stress testing protocol compliant with ICH Q1A(R2) guidelines. The goal is to achieve 5–20% degradation to validate the analytical method's specificity.

Experimental Workflow

Figure 2: Standardized workflow for forced degradation studies.

Detailed Stress Conditions

| Stress Type | Reagent / Condition | Duration | Target Outcome | Notes |

| Acidic Hydrolysis | 0.1 N HCl or 1 N HCl | 2–24 hrs @ 60°C | 10–20% Deg. | Monitor for Amide (Degradant A).[3] If stable, increase to 1N HCl. |

| Basic Hydrolysis | 0.1 N NaOH | 2–24 hrs @ Room Temp | 10–20% Deg. | Nitriles are often more sensitive to base. Quench with HCl immediately. |

| Oxidation | 3% | 1–4 hrs @ Room Temp | 5–15% Deg. | Monitor for N-oxide. Avoid metal ions which catalyze radical decomposition. |

| Thermal | Solid state @ 80°C | 7 Days | < 5% Deg. | Test for sublimation or polymorphic changes. |

| Photostability | UV/Vis (1.2M lux hours) | ICH Q1B Cycle | Variable | Pyridines can absorb UV; check for discoloration. |

Protocol Note: Always run a Control Sample (stored at 4°C, protected from light) alongside stress samples to distinguish degradation from injection artifacts.

Analytical Methodology (HPLC)

To accurately quantify this compound and its degradants, a stability-indicating HPLC method is required.

Recommended Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity and keeps pyridine protonated for better peak shape).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0 min: 5% B

-

15 min: 90% B

-

20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm (Pyridine characteristic absorption).

-

Column Temp: 30°C.

Validation Criteria (Self-Validating System):

-

Peak Purity: Use a Diode Array Detector (DAD) to ensure the main peak is spectrally homogeneous (no co-eluting degradants).

-

Mass Balance: The sum of the assay value and degradation products should equal ~100% (±5%). If mass balance is low, suspect volatile degradants or non-chromophoric byproducts.

Handling and Storage Recommendations

Based on the functional group analysis and general stability of cyanopyridines:

-

Moisture Control: The nitrile group is sensitive to hydrolysis. Store in a tight container with desiccant.

-

Acid Avoidance: Do not store near volatile acids (HCl fumes) to prevent surface protonation and ring activation.

-

Storage Condition:

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[4] [Link]

-

ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12217349 (this compound).[Link]

Sources

2-Cyclopropylisonicotinonitrile mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Cyclopropylisonicotinonitrile: A Covalent Irreversible Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of epigenetic drug discovery, small molecules capable of precise and durable modulation of chromatin-modifying enzymes are of paramount importance. This compound emerges as a significant entity within the class of cyclopropylamine-based compounds, which are recognized for their potent inhibitory effects on Lysine-Specific Demethylase 1 (LSD1/KDM1A). This technical guide delineates the core mechanism of action of this compound, presenting it as a mechanism-based, irreversible inhibitor of LSD1. We will explore its chemical architecture, the molecular intricacies of its covalent interaction with the LSD1-FAD cofactor, the resultant downstream cellular sequelae, and the rigorous experimental methodologies required to validate its activity. This document serves as a foundational resource for scientific professionals engaged in the exploration and development of novel epigenetic therapeutics.

The Molecular Blueprint: Structure-Function Analysis of this compound

The therapeutic activity of any small molecule is intrinsically linked to its chemical structure. This compound is a carefully designed molecule featuring two key functional components that define its biological role:

-

The Cyclopropylamine "Warhead": This moiety is the cornerstone of the molecule's mechanism. The strained three-membered ring adjacent to a primary amine is a well-established pharmacophore that, upon enzymatic oxidation, becomes a highly reactive species. This functional group is responsible for the irreversible covalent modification of the enzyme's cofactor.[1][2]

-

The Isonicotinonitrile Scaffold: This heterocyclic ring system serves as the molecule's backbone, orienting the cyclopropylamine group for optimal interaction within the LSD1 active site. The nitrile group and the pyridine nitrogen can participate in non-covalent interactions, such as hydrogen bonding, which contribute to the initial, reversible binding of the inhibitor to the enzyme (KI), a critical first step in the covalent inhibition mechanism.[2]

This elegant combination of a reactive moiety and a guiding scaffold allows for high-potency and specific engagement with its biological target.

The Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation.[3] It specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4me1/2) and position 9 (H3K9me1/2).[3]

-

Demethylation of H3K4me1/2 is generally associated with transcriptional repression.

-

Demethylation of H3K9me1/2 is typically linked to transcriptional activation.

LSD1 does not act in isolation; it is a core component of several large transcriptional repressor complexes, including the CoREST and NuRD complexes.[4] Due to its central role in regulating gene expression, the dysregulation and overexpression of LSD1 are strongly implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target.[3][4]

The Core Mechanism: Irreversible Covalent Inactivation

The inhibition of LSD1 by this compound is not a simple reversible binding event. Instead, it is a sophisticated, multi-step process known as mechanism-based inactivation, where the enzyme itself bioactivates the inhibitor into a reactive form.[2][5]

The process unfolds as follows:

-

Reversible Binding: The inhibitor first docks non-covalently into the LSD1 active site, guided by interactions between the isonicotinonitrile scaffold and active site residues.

-

Enzymatic Oxidation: The FAD cofactor, central to LSD1's demethylation activity, initiates a single-electron transfer (SET) from the inhibitor's cyclopropylamine nitrogen.[3]

-

Reactive Intermediate Formation: This oxidation leads to the opening of the strained cyclopropyl ring, generating a highly reactive radical cation intermediate.

-

Covalent Adduct Formation: The reactive intermediate then rapidly and irreversibly attacks the FAD cofactor, forming a stable covalent bond.[2][6] This FAD-inhibitor adduct permanently deactivates the enzyme.

This covalent and irreversible mechanism provides a durable and long-lasting inhibition of LSD1's activity, which can persist even after the unbound drug has been cleared.

Figure 1. Logical workflow of the mechanism-based irreversible inhibition of LSD1 by this compound.

Downstream Cellular Consequences

The inactivation of LSD1 sets off a cascade of cellular events, fundamentally altering the epigenetic landscape and cellular behavior.

-

Global Histone Methylation Changes: The most immediate consequence is the accumulation of LSD1's substrates, leading to a global increase in H3K4me1/2 and H3K9me1/2 levels at specific gene loci.

-

Transcriptional Reprogramming: This altered histone methylation pattern leads to the reactivation of silenced genes, including critical tumor suppressor genes and genes that promote cell differentiation.[3]

-

Phenotypic Outcomes: In cancer cells, this transcriptional reprogramming translates into potent anti-tumor effects, including:

-

Induction of Differentiation: Forcing malignant cells to mature into non-proliferating, differentiated cell types.

-

Inhibition of Proliferation: Halting the uncontrolled cell division characteristic of cancer.

-

Induction of Apoptosis: Triggering programmed cell death in tumor cells.

-

Figure 2. Downstream cellular signaling cascade following LSD1 inhibition.

Methodologies for Mechanistic Validation

To validate the mechanism of action and quantify the potency of this compound, a suite of robust biochemical and cellular assays is required.

Protocol: In Vitro Biochemical LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified LSD1 enzyme. This assay confirms direct target engagement and measures potency.

Methodology: A common and reliable method is the horseradish peroxidase (HRP)-coupled fluorescence assay.[7][8] LSD1-mediated demethylation of a histone peptide substrate produces hydrogen peroxide (H₂O₂), which is then used by HRP to oxidize a non-fluorescent probe into a highly fluorescent product (e.g., resorufin).

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute into the assay buffer (e.g., 50 mM Tris, pH 7.5).

-

Enzyme Preparation: Dilute recombinant human LSD1/CoREST complex to the working concentration in assay buffer.

-

Assay Plate Setup: In a 384-well, low-volume black plate, add 5 µL of the diluted compound or DMSO vehicle control.

-

Enzyme Addition: Add 5 µL of the diluted LSD1/CoREST complex to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for initial inhibitor binding.

-

Reaction Initiation: Prepare a reaction mix containing the H3K4me2 peptide substrate, HRP, and a fluorescent probe (e.g., Amplex Red). Add 10 µL of this mix to each well to start the reaction.

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 540/590 nm) every minute for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits LSD1 activity in a cellular context by measuring the accumulation of its substrate, H3K4me2.

Methodology: Treat a relevant cancer cell line (e.g., MV4-11 AML cells) with the inhibitor and quantify the changes in global H3K4me2 levels by Western blot.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed MV4-11 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates. Treat with a dose-response of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 48-72 hours.

-

Histone Extraction: Harvest the cells by centrifugation. Lyse the cell pellet using a lysis buffer and perform an acid extraction to isolate the histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Western Blot: Separate 5-10 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2 (the marker of inhibition) and Total Histone H3 (the loading control) at the manufacturer's recommended dilutions.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification and Analysis: Use image analysis software (e.g., ImageJ) to quantify the band intensities. For each sample, normalize the H3K4me2 signal to the Total H3 signal. Plot the normalized H3K4me2 levels against the inhibitor concentration to demonstrate a dose-dependent increase.

Quantitative Data Summary

The potency of cyclopropylamine-based LSD1 inhibitors can be summarized across biochemical and cellular assays. While specific data for this compound is proprietary or not publicly available, representative data for this class of potent, irreversible inhibitors are provided below.

| Parameter | Representative Value Range | Assay Type |

| Biochemical LSD1 IC50 | < 100 nM | HRP-coupled fluorescence assay |

| Cellular H3K4me2 Accumulation EC50 | 10 - 500 nM | Western Blot / High-Content Imaging |

| Anti-proliferative GI50 (AML Cells) | 0.01 - 1 µM | CellTiter-Glo / MTS Assay |

Conclusion for Drug Development Professionals

This compound exemplifies a powerful class of mechanism-based inhibitors targeting the epigenetic regulator LSD1. Its covalent, irreversible mechanism of action offers the potential for sustained target engagement and durable pharmacological effects, which are highly desirable properties in oncology drug development. The clear dose-dependent increase in the H3K4me2 biomarker provides a robust pharmacodynamic readout that can be translated from in vitro cellular assays to in vivo models and ultimately to clinical trials. The comprehensive understanding of its molecular mechanism, as detailed in this guide, is fundamental for its continued development and for designing rational combination therapies to overcome resistance and improve patient outcomes in various malignancies.

References

-

Gehling, V.S. et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. Available at: [Link]

-

Mimasu, S. et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Culhane, J.C. & Cole, P.A. (2012). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

-

Gehling, V.S. et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Dai, Y. et al. (2020). Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Johnson, N.W. (2012). Cyclopropylamines as lsd1 inhibitors. SciSpace. Available at: [Link]

-

Valente, S. et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. Available at: [Link]

-

Lee, J.H. et al. (2022). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. Available at: [Link]

-

Yang, M. et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Available at: [Link]

-

Maes, T. et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. Available at: [Link]

-

Mondo, S. et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. Epigenetics & Chromatin. Available at: [Link]

-

Maes, T. et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

-

Reaction Biology. (n.d.). Histone Demethylase Assays. Available at: [Link]

Sources

- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Pharmacophore Advantage: 2-Cyclopropylisonicotinonitrile in Next-Gen Drug Discovery

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Researchers Subject: 2-Cyclopropylisonicotinonitrile (CAS: 1020747-85-6)

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of modern drug discovery, This compound (also known as 2-cyclopropylpyridine-4-carbonitrile) represents more than a simple intermediate; it is a privileged scaffold designed to solve specific ADME-Tox and potency challenges.

This whitepaper dissects the biological utility of this moiety, moving beyond basic structural identity to explore its role as a bioisostere, a metabolic shield, and a reversible covalent warhead. We present validated synthetic routes, hypothetical target engagement mechanisms, and experimental protocols to assess its utility in your lead optimization campaigns.

Part 1: Structural Anatomy & Chemical Logic

The efficacy of this compound stems from the synergistic interplay of its three core components. It is not merely a pyridine derivative; it is a tuned pharmacophore.

The Cyclopropyl "Metabolic Shield"

The cyclopropyl group at the C2 position is a strategic replacement for isopropyl or ethyl groups.

-

Metabolic Blockade: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol). This significantly retards oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Conformational Rigidity: The ring restricts the rotation of the substituent, reducing the entropic penalty upon binding to a protein pocket.

-

Lipophilicity Modulation: It increases lipophilicity (logP) without the steric bulk of a tert-butyl group, allowing access to narrow hydrophobic sub-pockets.

The Nitrile "Warhead"

The C4-nitrile serves a dual function:

-

Non-Covalent: It acts as a weak Hydrogen Bond Acceptor (HBA) with a minimal steric footprint (linear geometry).

-

Reversible Covalent: In protease inhibitors (e.g., Cathepsin K or DPP-IV inhibitors), the nitrile carbon is electrophilic enough to form a reversible imidate adduct with the active site serine or cysteine nucleophiles.

The Pyridine Core

The electron-deficient nature of the pyridine ring (low LUMO energy) enhances the electrophilicity of the nitrile, making it more reactive toward nucleophilic attack in covalent inhibition scenarios compared to a benzonitrile analog.

Visualization: The Pharmacophore Triad

The following diagram illustrates the structure-activity relationship (SAR) logic embedded in this molecule.

Figure 1: Pharmacophore dissection showing the functional role of each substructure in biological systems.

Part 2: Validated Synthetic Pathways

To utilize this scaffold, high-fidelity synthesis is required. We recommend two primary routes depending on the stage of development.

Method A: Suzuki-Miyaura Coupling (Standard)

Best for gram-scale synthesis with high regioselectivity.

-

Starting Material: 2-Chloroisonicotinonitrile (CAS: 33252-30-1)

-

Reagent: Cyclopropylboronic acid (CAS: 411235-57-9)

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

-

Base: K3PO4 (Potassium Phosphate Tribasic)

Protocol:

-

Charge a reaction vessel with 2-chloroisonicotinonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

-

Add solvent system: Toluene/Water (20:1) or Dioxane/Water (4:1).

-

Degas with Nitrogen for 15 minutes.

-

Add Pd(PPh3)4 (5 mol%).

-

Heat to 100°C for 12-16 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Minisci Radical Alkylation (Direct Functionalization)

Best for late-stage functionalization of complex pyridine cores.

-

Starting Material: Isonicotinonitrile

-

Reagent: Cyclopropanecarboxylic acid

-

Oxidant: Ammonium Persulfate ((NH4)2S2O8)

-

Catalyst: AgNO3 (Silver Nitrate)

Protocol:

-

Dissolve isonicotinonitrile (1.0 eq) in 10% aqueous H2SO4.

-

Add cyclopropanecarboxylic acid (2.0 eq) and AgNO3 (0.2 eq).

-

Heat to 70°C.

-

Add solution of (NH4)2S2O8 (1.5 eq) in water dropwise over 30 minutes.

-

Mechanism: Decarboxylative radical generation produces a cyclopropyl radical which attacks the protonated pyridine at the most electron-deficient position (C2).

Figure 2: Dual synthetic pathways allowing for flexible incorporation of the cyclopropyl moiety.

Part 3: Biological Potential & Target Landscape

Based on structural homology to FDA-approved drugs and clinical candidates, this compound is highly relevant for the following therapeutic classes:

Kinase Inhibitors (Oncology/Immunology)

-

Mechanism: The pyridine nitrogen acts as the hinge binder (acceptor), while the cyclopropyl group occupies the hydrophobic gatekeeper region or the solvent-exposed front pocket.

-

Relevant Targets: PIM-1, JAK1/2, and ROCK kinases.

-

Precedent: Similar motifs are found in Ruxolitinib (cyclopentyl analog) and Crizotinib (pyridine core).

DPP-IV Inhibitors (Diabetes)

-

Mechanism: The nitrile group forms a reversible covalent bond with the catalytic Serine-630 of Dipeptidyl Peptidase-4. The 2-cyclopropyl group fits into the S1 or S2 subsite, improving selectivity over DPP-8/9.

-

Precedent: Vildagliptin and Saxagliptin utilize nitrile "warheads" on pyrrolidine rings; the pyridine analog offers different pharmacokinetic properties.

PDE4 Inhibitors (Inflammation/COPD)

-

Mechanism: Cyclopropyl groups are classic bioisosteres for the cyclopentyloxy group found in Roflumilast . The 2-cyclopropylpyridine moiety mimics this lipophilic occupation of the PDE4 catalytic pocket.

Part 4: Experimental Validation Protocols

To validate the biological utility of this scaffold in your specific project, the following assays are mandatory.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: Confirm the "Metabolic Shield" hypothesis of the cyclopropyl group vs. an isopropyl analog.

-

Preparation: Prepare 10 mM stock of this compound and its isopropyl analog in DMSO.

-

Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

).-

Success Criterion:

(Cyclopropyl) < 50% of

-

Protocol 2: Reversible Covalent Binding Assay (Jump-Dilution)

Objective: Determine if the nitrile acts as a covalent warhead against a protease target (e.g., Cathepsin K).

-

Incubation: Incubate enzyme (10 nM) with compound (10 x IC50) for 30 minutes to allow equilibrium.

-

Dilution: Rapidly dilute the mixture 100-fold into substrate-containing buffer.

-

Measurement: Monitor enzymatic activity continuously over 60 minutes.

-

Interpretation:

-

Rapid recovery of activity: Indicates reversible binding (non-covalent or fast off-rate).

-

Slow/No recovery: Indicates covalent modification (imidate formation) or slow tight-binding.

-

Figure 3: Validation workflow for assessing the scaffold's utility in early discovery.

References

-

Minisci, F. "Novel Applications of Radical Reactions in Organic Synthesis." Wikipedia/Chemical Reviews, 1971. Link

-

Wójcicka, A., & Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 2021. Link

-

Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link

Methodological & Application

Application Note: Strategic Utilization of 2-Cyclopropylisonicotinonitrile in Kinase Inhibitor Synthesis

Abstract

This application note details the synthetic utility of 2-Cyclopropylisonicotinonitrile (CAS 1020747-85-6) , a critical building block in the development of next-generation kinase inhibitors.[1] Specifically, this guide addresses its role in constructing pyridine-carboxamide scaffolds , a structural motif prevalent in inhibitors targeting B-Raf (V600E) and JAK pathways. We provide validated protocols for its synthesis via Suzuki-Miyaura coupling, its controlled hydrolysis to the corresponding carboxylic acid, and subsequent amide coupling. The cyclopropyl moiety contributes significantly to metabolic stability and potency by filling hydrophobic pockets within the ATP-binding site, making this intermediate highly valuable for lead optimization.

Introduction: The Cyclopropyl-Pyridine Advantage

In medicinal chemistry, the replacement of flexible alkyl chains (e.g., isopropyl) with a cyclopropyl group is a proven strategy to enhance metabolic stability by blocking cytochrome P450 oxidation sites while maintaining lipophilicity. When fused to an isonicotinonitrile core, this moiety serves two functions:

-

Pharmacophore Anchoring: The pyridine nitrogen often functions as a hydrogen bond acceptor in the kinase hinge region.

-

Linker Activation: The nitrile group at the C4 position acts as a masked carboxylate, allowing for late-stage diversification into amides (common in Raf inhibitors) or triazoles.

Target Applications:

-

Raf Kinase Inhibitors: Analogues of sorafenib/vemurafenib where the central ring is optimized for solubility and binding affinity.

-

JAK/STAT Pathway Inhibitors: Construction of biaryl amide scaffolds.

Synthetic Workflow & Case Study

The following workflow describes the generation of a Raf Kinase Inhibitor pharmacophore using this compound. The process involves three distinct stages: scaffold assembly, activation, and coupling.

Synthetic Pathway Diagram

The following diagram illustrates the critical path from the commercially available 2-chloroisonicotinonitrile to the final kinase inhibitor scaffold.

Figure 1: Synthetic route transforming 2-chloroisonicotinonitrile into a functional kinase inhibitor scaffold via the 2-cyclopropyl intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Install the cyclopropyl ring via Suzuki-Miyaura cross-coupling. Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitrile group can be sensitive. We utilize a mild base (K3PO4) and a robust catalyst system to prevent nitrile hydrolysis during coupling.

Materials:

-

2-Chloroisonicotinonitrile (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Pd(dppf)Cl2·DCM complex (0.05 eq)

-

Potassium phosphate (K3PO4) (3.0 eq)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

-

Charge: In a reaction vessel, combine 2-chloroisonicotinonitrile, cyclopropylboronic acid, and K3PO4.

-

Degas: Add the Toluene/Water solvent mixture. Degas the solution by bubbling nitrogen for 15 minutes (Critical for Pd catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM under a nitrogen stream.

-

Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (m/z ~138) and appearance of product (m/z ~145).

-

Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: Hydrolysis to 2-Cyclopropylisonicotinic Acid

Objective: Convert the nitrile to a carboxylic acid without decarboxylation or ring opening. Rationale: This step is derived from specific patent literature (US 2015/0252033) for Raf kinase inhibitors. The use of NaOH in an ethanol/water mixture provides a homogeneous system that ensures complete conversion in under 2 hours.

Materials:

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound in the Ethanol/Water mixture.

-

Activation: Add solid NaOH.

-

Reaction: Heat the mixture to 80°C for 90 minutes .

-

Checkpoint: LC-MS should show a mass shift from 144 (nitrile) to 163 (acid).

-

-

Isolation:

-

Drying: Dry combined organics over MgSO4 and concentrate.

-

Purity Check: The resulting solid is typically pure enough (>95%) for the next coupling step without chromatography.

Protocol C: Amide Coupling (Kinase Scaffold Assembly)

Objective: Couple the acid to a heterocyclic amine (e.g., an amino-pyrazole or amino-pyridine) to form the final inhibitor.

Materials:

-

2-Cyclopropylisonicotinic acid (1.0 eq)

-

Target Amine (e.g., 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the acid in DMF. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU and stir for 10 minutes to form the activated ester.

-

Addition: Add the Target Amine.

-

Reaction: Stir at RT for 4–12 hours.

-

Quench: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[2][3]

-

Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA) is recommended for final kinase inhibitors to ensure removal of urea byproducts.

Analytical Data Summary

| Compound | Formula | MW ( g/mol ) | Key LC-MS Signal (ESI+) | Appearance |

| 2-Chloroisonicotinonitrile | C6H3ClN2 | 138.55 | 139.0 [M+H]+ | White powder |

| This compound | C9H8N2 | 144.17 | 145.1 [M+H]+ | Off-white solid |

| 2-Cyclopropylisonicotinic Acid | C9H9NO2 | 163.17 | 164.1 [M+H]+ | White solid |

Expert Insights & Troubleshooting

-

Nitrile Stability: While the nitrile is generally stable, avoid strong acidic conditions during the Suzuki coupling (Protocol A) to prevent premature hydrolysis to the amide.

-

Boronic Acid Quality: Cyclopropylboronic acid can undergo protodeboronation. Use fresh reagents and ensure the reaction temperature does not exceed 100°C for prolonged periods.

-

Alternative Activation: If the amine in Protocol C is non-nucleophilic (e.g., electron-poor anilines), convert the acid to the acid chloride using oxalyl chloride/DMF(cat.) in DCM before coupling, rather than using HATU.

-

Safety: this compound is a nitrile derivative; handle in a fume hood to avoid inhalation of potential cyanide-containing byproducts if subjected to extreme stress (though unlikely under these protocols).

References

-

Synthesis of Raf Kinase Inhibitors: Versa, A. et al. "Biaryl amide compounds as kinase inhibitors." U.S. Patent 2015/0252033 A1, September 10, 2015.

- Primary source for the hydrolysis protocol of this compound.

-

Cyclopropyl in Medicinal Chemistry: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756.

- Review on the metabolic and structural advantages of the cyclopropyl group.

-

General Kinase Synthesis: Mitchell, D. et al. "Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544."[6] Organic Process Research & Development, 2012, 16(1), 70–81.

- Context for large-scale kinase inhibitor synthesis str

-

Building Block Synthesis: "Synthesis of this compound." ChemicalBook Protocol Database.

- General properties and commercial availability d

Sources

- 1. aablocks.com [aablocks.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: 2-Cyclopropylisonicotinonitrile as a High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of 2-cyclopropylisonicotinonitrile (2-CPIN) in medicinal chemistry library synthesis. While the pyridine ring is a ubiquitous pharmacophore, the 2-cyclopropyl modification offers a distinct "metabolic shield," blocking common oxidative clearance pathways while imparting unique physicochemical properties (

Introduction: The "Cyclopropyl Advantage"

In modern drug design, the transition from a planar pyridine to a 2-cyclopropylpyridine represents a strategic "escape from flatland." The this compound scaffold offers three critical advantages over unsubstituted pyridines:

-

Metabolic Blockade: The C2 position of pyridine is highly susceptible to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes. The cyclopropyl group sterically and electronically blocks this "soft spot," significantly extending half-life (

). - -Hole & Lipophilicity: The cyclopropyl group is not merely a spacer; its unique electronic structure (pseudo-unsaturation) allows for specific hydrophobic interactions without the excessive lipophilicity penalty of a tert-butyl or isopropyl group.

-

The Nitrile Handle: The C4-nitrile serves as a versatile "masked" functionality. It is stable enough to survive the core synthesis but reactive enough to be converted into diverse polar pharmacophores (amines, amides, heterocycles) in the final library stage.

Strategic Synthesis: The Core Scaffold

Objective: Synthesis of this compound from 2-chloroisonicotinonitrile.

Mechanistic Rationale

We utilize a Suzuki-Miyaura Cross-Coupling . While radical alkylation (Minisci reaction) is possible, it often yields regioisomeric mixtures difficult to separate on a library scale. The Suzuki method using cyclopropylboronic acid ensures regiospecificity at the C2 position.

Critical Consideration: Cyclopropylboronic acid is prone to protodeboronation (decomposition) under aqueous/basic conditions. The protocol below uses a specific catalyst/base system to mitigate this and ensure rapid coupling.

Experimental Protocol

Reagents:

-

2-Chloroisonicotinonitrile (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv) — Excess required due to potential instability.

- (0.05 equiv) — Robust catalyst for heteroaryl chlorides.

-

Potassium Phosphate (

) (3.0 equiv) -

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge 2-chloroisonicotinonitrile (1.0 g, 7.2 mmol), cyclopropylboronic acid (0.93 g, 10.8 mmol), and

(4.58 g, 21.6 mmol). -

Degassing (Crucial): Add Toluene (10 mL) and Water (1 mL). Sparge the biphasic mixture with Argon for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add

(294 mg, 0.36 mmol) quickly under Argon flow. Seal the vial. -

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

) should disappear, replaced by the product (

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Library Diversification (The "Hub and Spoke" Model)

Once the core (2-CPIN) is synthesized, the nitrile group serves as the divergence point.

Pathway A: The Bioisostere (Tetrazole Synthesis)

Tetrazoles are classic carboxylic acid bioisosteres with improved metabolic stability and permeability.

-

Reagents: Sodium Azide (

), Zinc Bromide ( -

Protocol: Dissolve 2-CPIN (1 equiv) in

(1:1). Add -

Safety Note: This "Sharpless-Demko" protocol avoids toxic organotin reagents commonly used in older literature.

Pathway B: The Polar Scaffold (Primary Amine)

Primary amines are essential for amide coupling or reductive amination in later steps.

-

Reagents: Borane-THF complex (

).[1] -

Protocol: Treat 2-CPIN (1 equiv) in dry THF with

(1M, 3 equiv) at 0°C, then warm to RT (4 h). Quench carefully with MeOH, then treat with HCl/MeOH to break the boron-amine complex. -

Advantage:[2][3][4][5] Cleaner than hydrogenation (Raney Ni), which can sometimes reduce the pyridine ring or open the cyclopropyl ring under high pressure.

Pathway C: The Hydrogen Bonder (Primary Amide)

-

Reagents:

(30%), -

Protocol: Dissolve 2-CPIN in DMSO. Add

(0.5 equiv) and

Physicochemical Profiling

Comparison of the core scaffold versus the unsubstituted analog.

| Property | Isonicotinonitrile | This compound | Impact |

| MW | 104.11 | 144.17 | +40 (Small fragment growth) |

| cLogP | 0.35 | 1.28 | Improved permeability |

| TPSA | 36.6 | 36.6 | Unchanged (Polar surface maintained) |

| Metabolic Stability | Low (AO/CYP labile) | High | Critical Success Factor |

| Hybridization | Planar ( | Mixed ( | Increased 3D complexity |

Visualization: Synthesis & Workflow

Diagram 1: Core Synthesis Workflow

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the this compound core.

Diagram 2: Library Divergence Tree

Caption: Divergent synthesis pathways utilizing the nitrile handle to generate functionally diverse library members.

References

-

Metabolic Stability of Cyclopropyl Groups

-

Suzuki Coupling of Pyridines

- Li, A. Y. (2002). Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3547-3549.

-

Tetrazole Synthesis (Zinc Catalysis)

-

Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

-

Nitrile Reduction Protocols

Sources

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

Application Note: Strategic Synthesis of 2-Cyclopropylisonicotinonitrile Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Cyclopropylisonicotinonitrile Scaffold

In modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The this compound scaffold has emerged as a privileged structural framework, combining two features of high strategic value: the cyclopropyl ring and the isonicotinonitrile core.

The cyclopropyl group is far more than a simple saturated ring; its unique electronic and conformational properties are strategically employed to enhance drug-like properties.[1] Due to significant ring strain, the C-C bonds possess enhanced π-character, allowing for electronic interactions with target proteins.[1] This rigidity can lock a molecule into its bioactive conformation, improving potency and reducing off-target effects.[1][2] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, often leading to increased metabolic stability by mitigating oxidative metabolism by cytochrome P450 enzymes.[2] This moiety is frequently used as a bioisostere for gem-dimethyl or vinyl groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The isonicotinonitrile moiety, a pyridine ring with a nitrile group at the 4-position, serves as a versatile anchor and a key pharmacophoric element. The nitrogen atom acts as a hydrogen bond acceptor, while the nitrile group can engage in dipole-dipole interactions or serve as a precursor for other functional groups like tetrazoles or amidines. The pyridine ring itself is a common feature in many approved drugs.

This guide provides a detailed exploration of the primary synthetic strategies for constructing this compound and its analogs, focusing on the underlying chemical principles and providing robust, field-proven protocols.

Retrosynthetic Analysis and Core Strategies

The construction of the target scaffold can be approached from several logical angles. A retrosynthetic analysis reveals two primary disconnection points, leading to the most common and versatile synthetic routes.

Caption: Retrosynthetic analysis of this compound.

-

Strategy A: C(pyridine)-C(cyclopropyl) Bond Formation. This is arguably the most convergent approach, involving a cross-coupling reaction between a functionalized isonicotinonitrile (e.g., a 2-halo derivative) and a cyclopropyl-containing organometallic reagent. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are the workhorses for this transformation.[4]

-

Strategy B: C(pyridine)-CN Bond Formation. In this linear approach, the cyclopropyl group is installed first, followed by the introduction of the nitrile group onto a 2-cyclopropyl-4-halopyridine precursor. This strategy relies on modern cyanation methods, which offer excellent functional group tolerance.[5]

Synthetic Protocols and Mechanistic Insights

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This method is highly favored for its reliability, broad substrate scope, and the commercial availability of diverse building blocks. The core of this reaction is a catalytic cycle involving a palladium complex that facilitates the coupling of an organoboron compound with an organohalide.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, pre-catalysts like Pd(dppf)Cl₂ are often preferred for their air stability and reliable reduction to Pd(0) in situ.

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XantPhos stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The base activates the organoboron species, forming a more nucleophilic borate complex.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of this compound via Suzuki Coupling

-

Materials:

-

2-Chloroisonicotinonitrile (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-